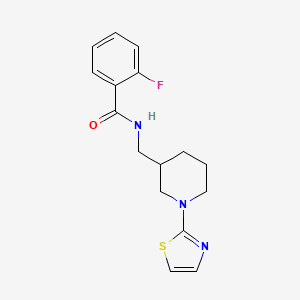

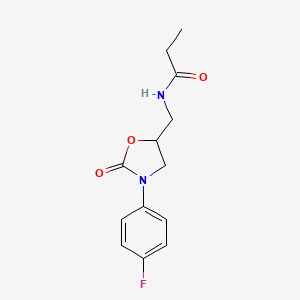

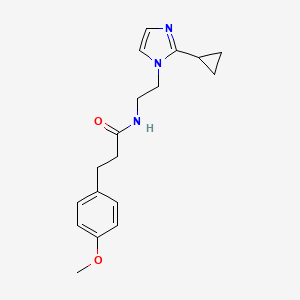

![molecular formula C18H15N3S B2915439 3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile CAS No. 315246-86-7](/img/structure/B2915439.png)

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile, also known as CMIT, is a new and promising molecule in the field of organic chemistry. CMIT has a wide range of potential applications in the scientific research and lab experiments. It is a versatile molecule with a unique structure that can be used to synthesize a variety of compounds with interesting properties.

Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Tetrahydropyrrolo Isoquinolines and Tetrahydroisoquinolinium Dicyanomethylide The compound's derivatives, like 7,8,9,10-tetrahydropyrrolo isoquinolines, are synthesized through 1,3-dipolar cycloaddition reactions. Stable tetrahydroisoquinolinium dicyanomethylide, a variant of this compound, has been isolated and characterized using X-ray diffraction analysis (Caira et al., 2014).

Preparation of Related Sulfur-Transfer Agents Compounds similar to the main chemical, such as 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione, have been prepared from 2-cyanoethyl disulfide. These compounds serve as sulfur-transfer agents in various chemical processes (Klose et al., 1997).

Photochemical Studies

- Photosensitized Oxidation Studies Research on compounds like 3-cyano-N-methylquinolinium illustrates their role in the photosensitized oxidation of phenyl alkyl sulfoxides. This process involves C-S bond cleavage in sulfoxide radical cations, revealing important insights into photochemical reactions (Baciocchi et al., 2008).

Heterocyclic Synthesis

Novel Synthesis of Isoquinoline Derivatives Derivatives of the main compound are used in the synthesis of various heterocyclic compounds, including isoquinolines. These methods highlight its utility in creating complex organic structures (Elmaati, 2004).

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives The compound's analogs, such as 2-amino-4-phenyl tetrahydroquinoline, are synthesized for further chemical modifications and antimicrobial activity studies. This shows its importance in creating biologically active molecules (Elkholy & Morsy, 2006).

Synthesis of New Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline Derivatives Acetylation and nucleophilic substitution reactions of tetrahydro[1,3]oxazinothieno isoquinoline derivatives have been explored, paving the way for the synthesis of pharmacologically interesting compounds (Zaki et al., 2017).

Catalysis and Green Chemistry

- Palladium-Catalyzed Synthesis in Water Cyanomethylated derivatives have been used in palladium-catalyzed reactions to synthesize diverse isoquinolines in water, demonstrating an environmentally benign method in organic synthesis (Hu et al., 2017).

Propriétés

IUPAC Name |

3-(cyanomethylsulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3S/c19-10-11-22-18-16(12-20)14-8-4-5-9-15(14)17(21-18)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJNWLSLVMOHFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Cyanomethyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

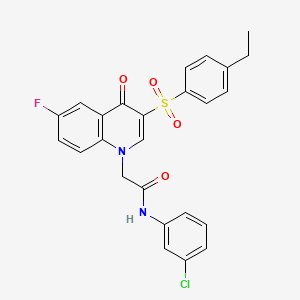

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

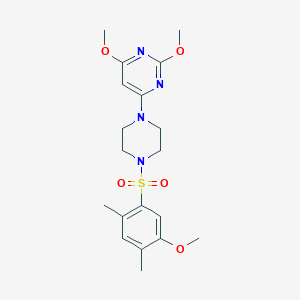

![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)

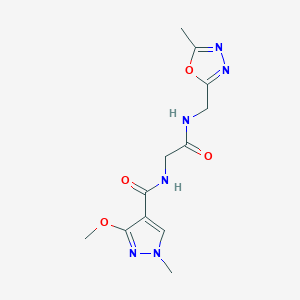

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)